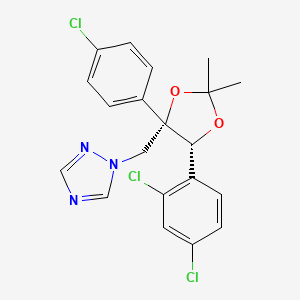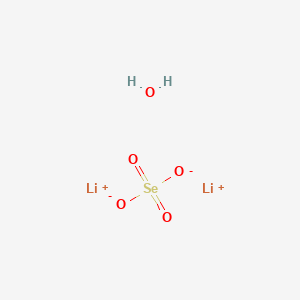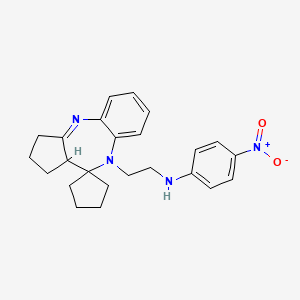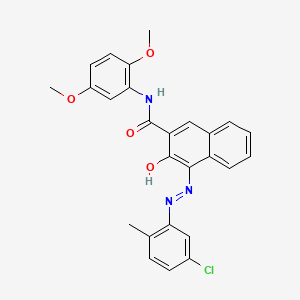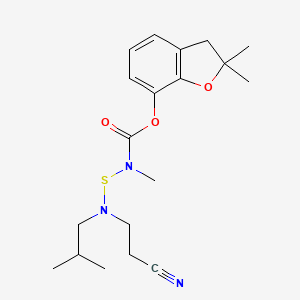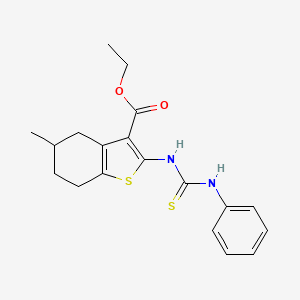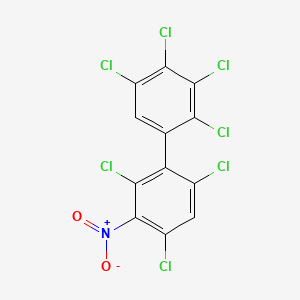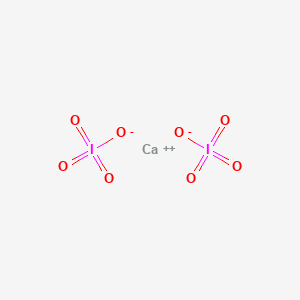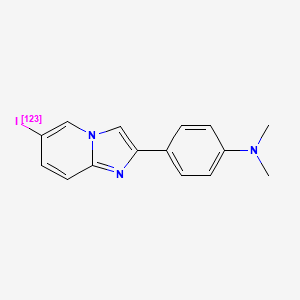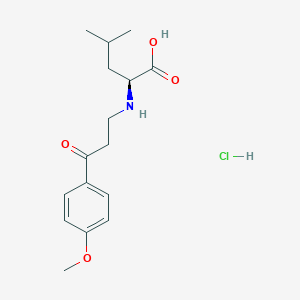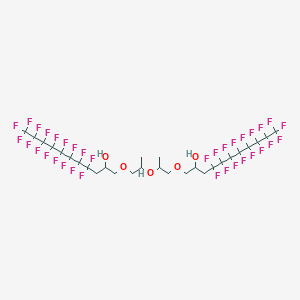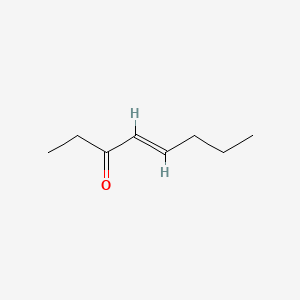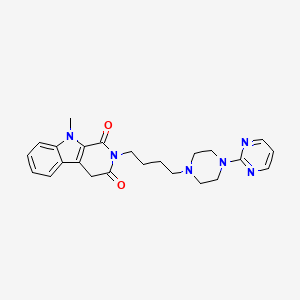
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the pyrimidinyl and piperazinyl moieties via nucleophilic or electrophilic substitution reactions.
Reduction and Oxidation: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Sequential addition of reagents and intermediates in controlled environments.
Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyridine rings.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.
Applications De Recherche Scientifique
Chemistry
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: Utilized in the study of biological systems and pathways.
Drug Development: Investigated for potential therapeutic applications, particularly in targeting specific biological pathways.
Medicine
Pharmacology: Studied for its effects on various biological targets, including enzymes and receptors.
Diagnostics: Potential use in diagnostic assays due to its specific binding properties.
Industry
Material Science: Applications in the development of new materials with unique properties.
Agrochemicals: Potential use in the development of new agrochemical agents.
Mécanisme D'action
The mechanism of action of “1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influencing signaling pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-2,3-dione: A simpler indole derivative with similar core structure.
Pyrido[3,4-b]indole: A related compound with a fused pyridine and indole ring system.
Piperazine Derivatives: Compounds containing the piperazine moiety, often used in pharmaceuticals.
Uniqueness
The uniqueness of “1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-” lies in its complex structure, which combines multiple functional groups and ring systems
Propriétés
Numéro CAS |
184691-50-7 |
|---|---|
Formule moléculaire |
C24H28N6O2 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
9-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4H-pyrido[3,4-b]indole-1,3-dione |
InChI |
InChI=1S/C24H28N6O2/c1-27-20-8-3-2-7-18(20)19-17-21(31)30(23(32)22(19)27)12-5-4-11-28-13-15-29(16-14-28)24-25-9-6-10-26-24/h2-3,6-10H,4-5,11-17H2,1H3 |
Clé InChI |
KJWDCTPGSSTDHV-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C1C(=O)N(C(=O)C3)CCCCN4CCN(CC4)C5=NC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


